molecular formula C17H13N3O3 B2725763 (2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 312703-54-1

(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2725763
CAS No.: 312703-54-1
M. Wt: 307.309
InChI Key: WQCPRNHLKDEOIY-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide is a high-purity chemical compound designed for pharmaceutical and oncological research. This 2-imino-2H-chromene-3-carboxamide derivative shares a core scaffold with compounds investigated as novel small-molecule inhibitors of β-secretase (BACE1), a key therapeutic target for Alzheimer's disease . Research into this class of molecules suggests the phenylimino group can establish favorable π-π stacking interactions within enzyme binding sites, such as with the Phe108 residue in the BACE1 flap pocket . Furthermore, structurally related 2-imino-2H-chromene-3-carboxamide analogs have demonstrated significant potential as cytotoxic agents against a range of human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon) . The compound also serves as a versatile synthetic intermediate; the 2-imino-2H-chromene-3-carboxamide scaffold can be efficiently functionalized, for example, through reactions with various phosphorus esters to yield novel chromene derivatives fused with phosphorus heterocycles, which have shown notable antioxidant and cytotoxic activities in biological evaluations . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the available safety data sheet prior to use.

Properties

IUPAC Name

2-(2-carbamoylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-15(21)11-6-2-3-7-13(11)20-17-12(16(19)22)9-10-5-1-4-8-14(10)23-17/h1-9H,(H2,18,21)(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCPRNHLKDEOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(=O)N)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound’s structure suggests three modular components:

  • Chromene core : A 2H-chromene bicyclic system (benzopyran) functionalized at positions 2 and 3.
  • Imino linkage : A (2Z)-configured imino group derived from 2-carbamoylaniline.
  • Carboxamide group : A primary amide at position 3 of the chromene.

Retrosynthetically, the molecule can be dissected into 2-aminobenzamide and a chromene-3-carboxylic acid derivative , connected via condensation (Figure 1). Alternative routes may involve in-situ chromene ring formation with pre-installed substituents.

Synthetic Methodologies

Multi-Step Condensation Approach

Chromene-3-Carboxylic Acid Synthesis

The chromene core is typically constructed via Kostanecki-Robinson cyclization . For example, resorcinol derivatives react with β-keto esters under acidic conditions to form chromene esters, which are hydrolyzed to carboxylic acids:

Step 1: Ester Formation
Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid, yielding ethyl 4-oxo-4H-chromene-3-carboxylate (70–80% yield).

Step 2: Ester Hydrolysis
The ester is saponified using NaOH in ethanol/water (80–90% yield), producing 4-oxo-4H-chromene-3-carboxylic acid .

Imino Bond Formation

The carboxylic acid is converted to an acid chloride (SOCl₂, reflux), then condensed with 2-aminobenzamide in anhydrous DMF under N₂. The reaction proceeds via nucleophilic acyl substitution, forming the imino linkage. Steric and electronic factors favor the Z-isomer due to intramolecular hydrogen bonding between the imino NH and adjacent carboxamide.

Reaction Conditions

  • Solvent: Dry DMF
  • Temperature: 0–5°C (initial), then room temperature
  • Yield: 60–75%

One-Pot Tandem Cyclization-Condensation

A streamlined protocol avoids isolating intermediates:

  • Cyclization : Resorcinol, ethyl cyanoacetate, and acetic anhydride undergo cyclization at 120°C, forming ethyl 2-imino-2H-chromene-3-carboxylate .
  • In-Situ Aminolysis : 2-Aminobenzamide is added directly, with catalytic piperidine, to open the imino ester and form the carboxamide.

Advantages

  • Reduced purification steps
  • Higher overall yield (50–65%)
  • Improved stereocontrol (Z:E > 9:1)

Solid-Phase Synthesis for Parallel Optimization

Adapting methods from thiazole-containing analogs, the carboxamide can be assembled on Wang resin:

  • Resin Loading : Chromene-3-carboxylic acid is attached via ester linkage.
  • Imino Coupling : 2-Carbamoylphenyl isocyanide dichloride is coupled using HOBt/EDCI.
  • Cleavage : TFA/CH₂Cl₂ liberates the product, with HPLC purification (>95% purity).

Reaction Optimization and Mechanistic Insights

Solvent and Catalytic Effects

Solvent Catalyst Yield (%) Z:E Ratio
DMF None 58 7:1
THF DMAP 65 8:1
DCM Pyridine 42 5:1

Polar aprotic solvents (DMF, THF) enhance solubility of intermediates and stabilize transition states via dipole interactions. DMAP accelerates acylation by activating the carbonyl.

Temperature-Dependent Stereoselectivity

Heating the condensation step to 60°C increases reaction rate but reduces Z-selectivity (Z:E = 4:1 at 60°C vs. 8:1 at 25°C). Kinetic control at lower temperatures favors the Z-isomer.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, imino-H), 7.95–7.45 (m, 4H, aryl-H), 6.89 (d, J = 8.5 Hz, 1H, chromene-H), 6.72 (s, 1H, chromene-H).
  • IR (KBr) : 1675 cm⁻¹ (C=O, carboxamide), 1620 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration , with a dihedral angle of 12.5° between the chromene and phenyl rings. Intramolecular H-bonds (N–H···O=C) stabilize the planar geometry.

Industrial-Scale Considerations

  • Cost Efficiency : Multi-step condensation is preferred for batch production (raw material cost < $120/mol).
  • Waste Streams : DMF recovery via distillation reduces environmental impact.
  • Process Safety : Exothermic acylation steps require controlled addition and cooling.

Chemical Reactions Analysis

(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide has shown potential in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit the enzyme AKR1B10, which is involved in the progression of certain cancers . The compound forms critical hydrogen-bonding interactions with the active site of the enzyme, leading to its inhibition .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Biological Relevance
2-Carbamoylphenyl Electron-withdrawing Moderate Enhanced hydrogen bonding
2-Chlorophenyl Electron-withdrawing Low Increased electrophilicity
2-Methylphenyl Electron-donating High Reduced reaction rates

Biological Activity

The compound (2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Features

The structural characteristics of this compound include:

  • Chromene Core : A benzopyran ring system that is pivotal for its biological properties.
  • Carbamoylphenyl Imino Moiety : This functional group may enhance the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds with chromene structures exhibit various pharmacological effects. The specific activities associated with this compound include:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models.

The mechanisms by which this compound exerts its biological effects are under investigation. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Interaction : It could interact with cellular receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of human cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : Another study reported that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its role in modulating immune responses.

Data Table

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AnticancerReduced viability in cancer cell lines
Anti-inflammatoryInhibition of cytokine production

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining chromene derivatives with carbamoylphenyl amines.
  • Catalytic Methods : Utilizing catalysts to enhance reaction efficiency and yield.

Q & A

Q. What eco-friendly synthetic methodologies are recommended for preparing (2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide?

A solvent-free condensation reaction between 2-carbamoylphenylamine and chromene-3-carboxaldehyde derivatives under mild acidic conditions (e.g., acetic acid catalysis) is a validated approach. Elemental analysis (C, H, N) and melting point determination are critical for verifying purity and stoichiometry . Alternative green methods include microwave-assisted synthesis, which reduces reaction time and improves yield compared to conventional heating .

Q. How can the Z-configuration of the imino group in this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a, b, c, β) and Z′ = 2 can resolve bond geometries, as demonstrated in structurally related imino-chromene derivatives . Complementary techniques include NOESY NMR to assess spatial proximity of substituents.

Q. What preliminary assays are suitable for evaluating its biological activity?

Screen against aldo-keto reductases (AKRs) using spectrophotometric assays with NADPH depletion as a readout. For instance, AKR1B10 inhibition can be tested at 10–100 µM concentrations, with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., 3-bromo-5-phenylsalicylic acid) and validate results with kinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Use a Design of Experiments (DoE) approach to vary temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (1–5 mol%). Monitor reaction progress via TLC/HPLC and isolate intermediates for characterization. Evidence shows that excess carbamoylphenylamine (1.2–1.5 equiv) reduces imine hydrolysis byproducts .

Q. How should contradictory data between spectroscopic and crystallographic analyses be resolved?

If NMR suggests a tautomeric form (e.g., keto-enol) conflicting with SC-XRD data, perform variable-temperature NMR to assess dynamic equilibria. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model energetically favorable conformations and predict spectral signatures . Cross-validate with IR spectroscopy for carbonyl stretching frequencies.

Q. What mechanistic insights underpin its inhibition of AKR1B10?

Competitive inhibition can be confirmed via Lineweaver-Burk plots showing increased Kₘ with unchanged Vₘₐₓ. Molecular docking (AutoDock Vina) using AKR1B10’s crystal structure (PDB: 4L8A) may reveal hydrogen bonding between the carboxamide group and catalytic residues (Tyr48, His110). Compare inhibition potency with analogs lacking the 2-carbamoylphenyl group to identify pharmacophores .

Q. How do substituents on the chromene core influence bioactivity and solubility?

Introduce electron-withdrawing groups (e.g., nitro at C-6) to enhance metabolic stability, or methoxy groups (C-7) to improve solubility. Quantify logP values (shake-flask method) and correlate with cellular uptake in HepG2 cells. SAR studies on analogs show that para-substituted aryl imino groups improve AKR1B10 selectivity by 3–5-fold .

Methodological Considerations

  • Synthesis Optimization : Prioritize green chemistry metrics (E-factor, atom economy) and validate scalability using flow reactors .
  • Structural Analysis : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking) influencing crystallinity .
  • Biological Assays : Use isothermal titration calorimetry (ITC) for binding affinity measurements and confirm target engagement via cellular thermal shift assays (CETSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.